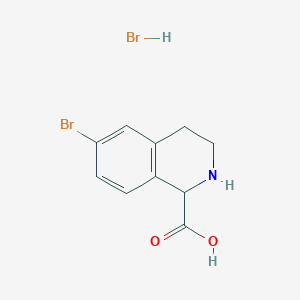

6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . It appears as an off-white to yellow to brown solid or liquid .

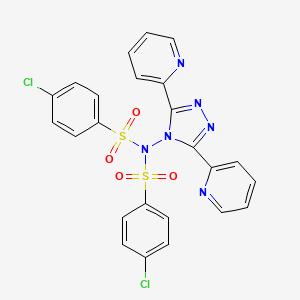

Molecular Structure Analysis

The molecular structure of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide is complex. The InChI code for this compound is 1S/C10H10BrNO2.ClH/c11-7-1-2-8-6 (5-7)3-4-12-9 (8)10 (13)14;/h1-2,5,9,12H,3-4H2, (H,13,14);1H . More detailed structural information can be found on chemical databases like ChemSpider .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide include a molecular weight of 292.56 and it appears as a white solid .Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of "6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid; hydrobromide"

Natural Product Synthesis and Analysis

- Brominated tetrahydroisoquinolines, related to the compound , have been found in natural products like the red alga Rhodomela confervoides, showcasing their occurrence in marine organisms and potential for diverse biological activities (Ma et al., 2007).

Synthesis Techniques and Chirality

- Advanced synthesis methods have been developed for enantiopure derivatives of tetrahydroisoquinoline carboxylic acid, crucial for the creation of modulators of nuclear receptors, including the liver X receptor (Forró et al., 2016).

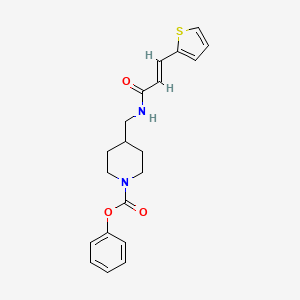

Molecular Modification and Derivative Synthesis

- Studies demonstrate the synthesis of novel quinolone analogs, illustrating the versatility of the tetrahydroisoquinoline structure in creating diverse molecular frameworks (Kurasawa et al., 2014).

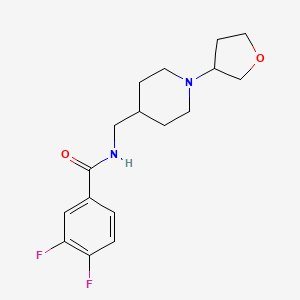

Application in Medicinal Chemistry

- Tetrahydroisoquinoline derivatives have shown promise as opioid peptide mimics, suggesting their potential in developing new analgesic or opioid receptor-targeting drugs (Sperlinga et al., 2005).

Biological Applications and Drug Development

- Certain tetrahydroisoquinoline carboxylic acid derivatives have been identified for increasing chloride transport in cells with mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein, hinting at their potential in treating cystic fibrosis (Hirth et al., 2005).

Potential as Local Anesthetics

- A recent study evaluated the local anesthetic activity of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkaloid derivatives, indicating the potential medical application of tetrahydroisoquinoline derivatives in anesthesia (Azamatov et al., 2023).

Applications in Organic Chemistry

- The compound's analogs have been used in diverse organic synthesis procedures, demonstrating its versatility in the creation of complex organic molecules (Wong et al., 2013).

Eigenschaften

IUPAC Name |

6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2.BrH/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14;/h1-2,5,9,12H,3-4H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDPCVGUSVCUGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C=C(C=C2)Br)C(=O)O.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenecarboxamide](/img/structure/B3015559.png)

![2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B3015561.png)

![6-Chloropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3015565.png)

![2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B3015568.png)

![7-[1-(2,4-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3015573.png)

![2-(2-(4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B3015574.png)

![2-(3-fluorophenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B3015575.png)